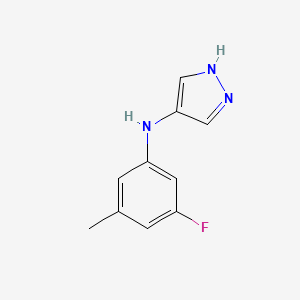

N-(3-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H10FN3 |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

N-(3-fluoro-5-methylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C10H10FN3/c1-7-2-8(11)4-9(3-7)14-10-5-12-13-6-10/h2-6,14H,1H3,(H,12,13) |

InChI Key |

RRQXLARXXODNDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)NC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Experimental Data and Yields

Analytical Characterization

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic singlets for the pyrazole NH and aromatic protons.

- ^13C NMR confirms carbon environments consistent with substituted phenyl and pyrazole carbons.

- Mass Spectrometry (MS):

- High-resolution MS confirms molecular ion peak consistent with C10H10FN3 (m/z ~191).

- Infrared Spectroscopy (IR):

- Peaks corresponding to NH stretching and aromatic C-F bonds are observed.

- Purity:

- Chromatographic methods confirm high purity (>95%).

Patented Synthetic Routes and Industrial Considerations

Patents describe related pyrazole derivatives with fluorinated aromatic substituents, often emphasizing:

- Use of methylhydrazine or substituted hydrazines in controlled temperature conditions (-20 °C to room temperature) to form pyrazole intermediates.

- Stepwise concentration and purification under reduced pressure to isolate intermediates with >95% purity.

- Extraction protocols using dichloromethane and aqueous acid/base washes to enhance purity and yield.

- Recrystallization to obtain final products suitable for pharmaceutical applications.

These processes underscore the importance of controlled reaction conditions and purification steps for high-quality pyrazole derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Amidation | Protected pyrazol-3-amine + aryl halide | Pd-catalyst or coupling reagents | 40–60* | Suitable for aryl substitution |

| Hydrazine + 1,3-Diketone | 3-fluoro-5-methylphenylhydrazine + 2,4-pentanedione | 85 °C, DMF, 1.5 h | 38–44 | Straightforward, scalable |

| Patented Multi-step Synthesis | Methylhydrazine + fluoro-substituted diketones | Low temperature addition, rotary evaporation | 90+ (intermediates) | Industrial scale, high purity intermediates |

*Yield estimated from analogous compounds.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction of this compound can lead to the formation of amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(3-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the pyrazole ring and the fluorine atom can enhance the binding affinity and selectivity of the compound towards specific biological targets.

Medicine: Medicinal chemists explore this compound for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine is primarily determined by its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the phenyl ring significantly influences melting points, solubility, and intermolecular interactions. Key examples include:

Key Observations :

- Electron-deficient substituents (e.g., pyrimidinyl) increase melting points due to enhanced dipole interactions and π-stacking .

- Bulky groups like 4-tert-butylphenyl may reduce crystallinity, as seen in the lack of reported melting points .

- The 3-fluoro-5-methylphenyl group in the target compound likely imparts moderate polarity, balancing electronic (fluorine’s electronegativity) and steric (methyl’s bulk) effects.

Crystallographic and Packing Behavior

Substituents influence crystal packing through hydrogen bonding and π-interactions:

Biological Activity

N-(3-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a fluorinated phenyl group. The presence of the fluorine atom enhances its lipophilicity, potentially improving its ability to interact with biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Several studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 0.28 | Inhibition of cell proliferation |

| HepG2 | 0.74 | Cytotoxic effects |

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Preliminary studies suggest it may be effective against a range of pathogens, including bacteria and fungi. Its antimicrobial action is hypothesized to stem from its ability to disrupt microbial cell membranes and inhibit critical enzymatic functions.

Case Studies

- Study on Anticancer Activity : A study investigated the effects of this compound on the MCF7 breast cancer cell line. The results indicated an IC50 value of 3.79 µM, demonstrating significant cytotoxicity and potential for further development as a therapeutic agent against breast cancer .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of the compound, revealing effectiveness against both Gram-positive and Gram-negative bacterial strains. The mechanism was attributed to the compound's ability to penetrate bacterial membranes and interfere with metabolic processes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Interaction : It is believed that this compound interacts with various receptors, modulating their activity and influencing cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.